4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 60162-94-9
VCID: VC8282328
InChI: InChI=1S/C20H23NO.ClH/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h2-12H,1,13-17H2;1H
SMILES: C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride

CAS No.: 60162-94-9

Cat. No.: VC8282328

Molecular Formula: C20H24ClNO

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride - 60162-94-9

Specification

CAS No. 60162-94-9
Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
IUPAC Name 7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane;hydrochloride
Standard InChI InChI=1S/C20H23NO.ClH/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h2-12H,1,13-17H2;1H
Standard InChI Key KEWCIRWCHAPOSV-UHFFFAOYSA-N
SMILES C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Canonical SMILES C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,4-oxazepane core—a saturated seven-membered ring with oxygen at position 1 and nitrogen at position 4. The nitrogen atom is substituted with an allyl group (-CH2-CH=CH2), while positions 7 and 7’ of the ring are occupied by phenyl groups. The hydrochloride salt forms via protonation of the nitrogen, introducing a chloride counterion .

Table 1: Structural and Physical Properties

PropertyValue
Molecular FormulaC20H24ClNO
Molecular Weight329.9 g/mol
IUPAC Name7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane; hydrochloride
SMILESC=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
SolubilityEnhanced in polar solvents due to hydrochloride form
Purity≥95% (typical commercial grade)

The trans configuration of the allyl and phenyl groups influences steric and electronic interactions, affecting reactivity and binding potential.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride involves multi-step organic reactions, typically starting with the formation of the oxazepane ring. Common methods include:

  • Cyclization Reactions: Condensation of appropriately substituted precursors, such as amino alcohols, under acidic or basic conditions to form the heterocyclic ring.

  • Allylation: Introduction of the allyl group via nucleophilic substitution or alkylation at the nitrogen center.

  • Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt, improving crystallinity and stability .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
Ring FormationEthanol, H2SO4, refluxCyclization to oxazepane core
AllylationAllyl bromide, K2CO3, DMFIntroduction of allyl group
Salt PrecipitationHCl gas in diethyl etherHydrochloride formation

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with manufacturers like Aromsyn offering custom synthesis from gram to kilogram quantities .

Chemical Reactivity and Functional Transformations

Reaction Profile

The compound’s reactivity is governed by its dual functional groups:

  • Allyl Group: Participates in electrophilic additions (e.g., bromination) and cross-coupling reactions (e.g., Heck reaction).

  • Phenyl Rings: Undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) under controlled conditions.

  • Amine Center: Acts as a weak base, facilitating salt formation or coordination with metal catalysts .

Stability Considerations

The hydrochloride salt exhibits improved stability compared to the free base, reducing hygroscopicity and oxidative degradation. Storage recommendations include airtight containers under inert gas (N2 or Ar) at -20°C for long-term preservation .

SupplierLocationPurityScale
AromsynChina≥95%Gram to kilogram
Unispec ChemicalsChina≥97%Bulk quantities
Jinan An-dm ChemicalChinaCustomR&D and industrial

Pricing varies by scale, with research-grade quantities (1–10 g) averaging $50–100 per gram .

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